Novembichine

Description

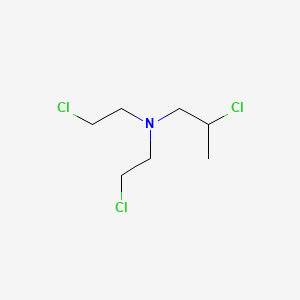

Novembichine (chemical name: 2-chloro-N,N-bis(2-chloroethyl)propan-1-amine hydrochloride; CAS 1936-40-9) is a nitrogen mustard alkylating agent classified as a chloroethylamine derivative . It functions by crosslinking DNA strands, disrupting replication, and inducing apoptosis in rapidly dividing cells, a hallmark mechanism of alkylating agents used in chemotherapy. Clinically, it has been employed in combination therapies for malignancies such as lymphogranulomatosis (Hodgkin’s lymphoma), particularly in cases resistant to radiation or prior chemotherapy . Its hydrochloride salt formulation enhances solubility, facilitating intravenous administration .

Properties

CAS No. |

3572-69-8 |

|---|---|

Molecular Formula |

C7H14Cl3N |

Molecular Weight |

218.5 g/mol |

IUPAC Name |

2-chloro-N,N-bis(2-chloroethyl)propan-1-amine |

InChI |

InChI=1S/C7H14Cl3N/c1-7(10)6-11(4-2-8)5-3-9/h7H,2-6H2,1H3 |

InChI Key |

FRUNNMHCUYUXJY-UHFFFAOYSA-N |

SMILES |

CC(CN(CCCl)CCCl)Cl |

Canonical SMILES |

CC(CN(CCCl)CCCl)Cl |

Related CAS |

1936-40-9 (hydrochloride) |

Synonyms |

N,N-bis(2-chloroethyl)-2-chloropropylamine novembichine novembichine hydrochloride novoembichine |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Novembichine typically involves the reaction of beta-chloroethylamine with beta-chloropropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Novembichine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like hydroxide ions, ammonia, or amines are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated alcohols, while reduction can produce primary or secondary amines .

Scientific Research Applications

Novembichine has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: The compound is studied for its effects on cellular processes and DNA interactions.

Medicine: It is a key component in the development of chemotherapeutic agents for cancer treatment.

Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of Novembichine involves the alkylation of DNA. The compound forms covalent bonds with the DNA strands, leading to cross-linking and subsequent disruption of DNA replication and cell division. This results in cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Novembichine belongs to a broader class of bis(2-chloroethyl)amino-containing compounds, which share functional similarities but differ in structural backbones and pharmacokinetic profiles. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison of this compound and Analogues

| Compound Name | Chemical Structure | Molecular Weight (g/mol) | Mechanism of Action | Clinical Use | Key Differentiators |

|---|---|---|---|---|---|

| This compound | 2-chloro-N,N-bis(2-chloroethyl)propan-1-amine hydrochloride | 275.59 | DNA alkylation via chloroethyl groups | Hodgkin’s lymphoma, refractory cases | Propaneamine backbone; high solubility |

| Estramustine | Estra-1,3,5(10)-triene-3,17-diol-3-[bis(2-chloroethyl)carbamate] | 582.52 | Dual action: alkylation + estrogen receptor binding | Prostate cancer | Steroid-carbamate hybrid; hormonal activity |

| Prednimustine | 21-{4-[4-[bis(2-chloroethyl)amino]phenyl]-1-oxobutoxy}-11,17-dihydroxypregna-1,4-diene-3,20-dione | 628.50 | Alkylation + glucocorticoid activity | Leukemia, lymphoma | Corticosteroid backbone; anti-inflammatory |

| Phenesterine | Cholest-5-en-3β-ol-4-[bis(2-chloroethyl)-amino]-phenyl acetate | 629.66 | Alkylation + cholesterol integration | Experimental solid tumors | Cholesterol ester linkage; lipophilic |

Key Findings:

Structural Diversity: this compound’s propaneamine backbone distinguishes it from steroid-based analogues like Estramustine and Prednimustine, which exploit hormonal pathways for targeted delivery . Phenesterine’s cholesterol ester structure enhances membrane permeability but may increase lipid-associated toxicity .

This compound’s specificity for alkylation may reduce off-target hormonal effects.

Estramustine, however, is primarily effective in prostate cancer due to its estrogenic activity, demonstrating the impact of structural modifications on tissue specificity .

Toxicity Profiles: Nitrogen mustards like this compound typically cause myelosuppression and gastrointestinal toxicity . Estramustine’s steroid moiety introduces risks of thromboembolism and gynecomastia, while Prednimustine’s glucocorticoid component may induce immunosuppression .

Methodological Considerations:

- 2-D Structural Similarity: PubChem’s “Similar Compounds” algorithm identifies this compound’s structural neighbours based on shared bis(2-chloroethyl)amino groups, though scaffold differences (e.g., propaneamine vs. steroids) limit direct analogues .

- Data Limitations : Clinical data for Phenesterine remain sparse, underscoring the need for standardized repositories like PubChem to consolidate bioassay outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.